molecular formula C13H20N4OS2 B2508996 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2319803-76-2

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2508996
CAS RN: 2319803-76-2
M. Wt: 312.45
InChI Key: JEGDPPJBOTUHQK-UHFFFAOYSA-N
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Description

The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that include thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring of two nitrogen atoms and one sulfur atom. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiadiazole ring and potential bioactivity.

Synthesis Analysis

The synthesis of related thiadiazole compounds is described in the provided papers. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, the synthesis of a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents involved multiple steps, including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The papers do not directly analyze the molecular structure of the compound , but they do provide information on related structures. The spectral techniques such as FTIR, 1H NMR, and mass spectrometry are commonly used to establish the chemical structures of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".

Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives can be complex and diverse. The provided papers describe the formation of Schiff bases and formazans from thiadiazole derivatives . These reactions typically involve the interaction of the thiadiazole compound with aldehydes or amines to form new chemical entities with potential antimicrobial properties. The specific chemical reactions that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" might undergo are not detailed in the provided papers, but it can be inferred that similar reactions could be explored for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of the compound , but they do mention that the synthesized compounds exhibit moderate antimicrobial activity against various bacterial and fungal strains . This suggests that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" may also possess bioactive properties, which could be further investigated through biological assays and structure-activity relationship studies.

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Research has explored the synthesis of derivatives from thiadiazoles and thiazoles, aiming for applications in various chemical reactions and potential use in pharmaceuticals. For example, the study of 2-Azido-1,3,4-thiadiazoles and their reactions to produce 1,2,3-triazole-4-carboxylic acid derivatives showcases the versatility of thiadiazole compounds in synthesizing novel chemical entities (Pokhodylo et al., 2018).

Molecular Aggregation and Solvent Effects

  • The study of molecular aggregation in derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, under different solvent conditions reveals important insights into the physical chemistry of these compounds. Such studies are crucial for understanding the properties and potential applications of thiadiazole derivatives in materials science and photophysics (Matwijczuk et al., 2016).

Dyeing Performance of Thiadiazole Derivatives

  • In the field of textiles, thiadiazole derivatives have been synthesized and evaluated for their dyeing performance on nylon fabric, indicating potential applications in the development of new dyes and pigments. This research highlights the application of thiadiazole chemistry in the textile industry, providing insights into the development of novel dyes with specific properties (Malik et al., 2018).

Antimicrobial Agents

  • The synthesis and evaluation of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents demonstrate the potential of these compounds in medicinal chemistry. Such studies are important for the discovery of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Sah et al., 2014).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS2/c1-10-12(20-15-14-10)13(18)17-5-2-4-16(6-7-17)11-3-8-19-9-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGDPPJBOTUHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane

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